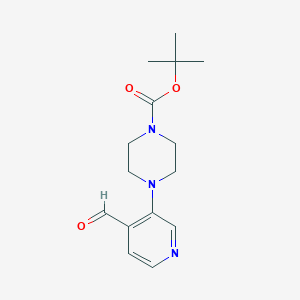

tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate

描述

tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate (CAS: Catalog No. 104919) is a piperazine derivative with a tert-butyl carbamate group and a 4-formylpyridin-3-yl substituent . Its molecular formula is C₁₅H₂₁N₃O₃, and it has a molecular weight of 291.35 g/mol. The compound features a reactive formyl group on the pyridine ring, making it a versatile intermediate in medicinal chemistry for synthesizing Schiff bases, hydrazones, or other conjugates via nucleophilic addition or condensation reactions . The tert-butyl carbamate group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes.

属性

IUPAC Name |

tert-butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-10-16-5-4-12(13)11-19/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIZNLZMTCRCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Photocatalytic One-Step Synthesis Method

A recent advanced method involves a photocatalytic reaction under visible light to directly synthesize tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is closely related structurally and can be adapted for the 4-formyl derivative. This method uses:

- Starting materials: 2-aminopyridine and piperazine-1-tert-butyl formate.

- Photocatalyst: Acridine salt.

- Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide.

- Solvent: Anhydrous dichloroethane.

- Conditions: Oxygen atmosphere, blue LED irradiation for approximately 10 hours at room temperature.

- The reaction proceeds via visible light-induced photocatalysis, avoiding heavy metals and hazardous hydrogen gas.

- It shortens the synthetic route to a one-step process.

- Yields are high, typically around 94-95%.

- The process is environmentally friendly and cost-effective.

| Component | Amount (per 2 mL solvent) | Equivalents |

|---|---|---|

| 2-Aminopyridine | 0.2 mmol | 1.0 eq |

| Piperazine-1-tert-butyl formate | 0.2 mmol | 1.0 eq |

| Acridine salt (photocatalyst) | 0.01 mmol | 0.05 eq |

| 2,2,6,6-Tetramethylpiperidine-N-oxide (oxidant) | 0.1 mmol | 0.5 eq |

| Anhydrous dichloroethane (solvent) | 2 mL | - |

Procedure: Components are combined, oxygen is bubbled through the system to replace air three times, and the mixture is irradiated with blue LED light for 10 hours. The product is isolated by column chromatography, yielding a colorless white solid with ~95% yield.

Multi-Step Traditional Synthesis via Halogenation and Coupling

Another established method involves a four-step process:

Halogenation (Iodination or Bromination) of 2-Aminopyridine

- 2-Aminopyridine is halogenated at the 5-position using N-bromosuccinimide or iodine reagents under controlled temperature (-15°C to room temperature).

- The product is 2-amino-5-iodopyridine or 2-amino-5-bromopyridine.

-

- The halogenated intermediate is oxidized, often using hydrogen peroxide and sulfuric acid, to form the corresponding aldehyde or formyl derivative.

- This step is sensitive due to the corrosiveness and safety hazards of reagents.

Palladium-Catalyzed Coupling Reaction

- The halogenated pyridine derivative is coupled with piperazine-1-tert-butyl carboxylate under palladium catalysis to form the desired pyridinyl-piperazine linkage.

Reduction/Functional Group Adjustment

- If necessary, reduction steps using zinc amalgam or iron in acidic conditions are performed to adjust functional groups to the formyl derivative.

| Aspect | Advantages | Disadvantages |

|---|---|---|

| Synthetic Route | Well-established, modular | Multi-step (4 steps), time-consuming |

| Yield | Moderate to high | Lower overall yield due to multiple steps |

| Reagents | Common reagents | Use of hazardous oxidants and heavy metals |

| Environmental Impact | Standard industrial processes | Use of corrosive acids and heavy metals |

| Scalability | Industrially feasible | Complex purification and waste management |

This method is more complex and costly, with safety concerns related to oxidants and heavy metals. It requires careful control of reaction conditions to maintain product purity and yield.

| Feature | Photocatalytic One-Step Method | Traditional Multi-Step Method |

|---|---|---|

| Number of Steps | 1 | 4 |

| Use of Heavy Metals | No | Yes (Pd catalysts, Zn/Hg) |

| Use of Hazardous Reagents | Minimal (oxidant and photocatalyst) | Hydrogen peroxide, sulfuric acid, heavy metals |

| Reaction Time | ~10 hours under light irradiation | Several hours to days across steps |

| Yield | ~94-95% | Variable, overall lower due to multiple steps |

| Environmental Impact | Low | Higher due to corrosive and toxic reagents |

| Cost | Lower | Higher due to reagents and process complexity |

- The photocatalytic method benefits from the use of acridine salt as a visible light photocatalyst, which is both efficient and environmentally benign.

- Oxygen atmosphere is critical to facilitate the oxidation step in the photocatalytic cycle.

- Solvent choice (anhydrous dichloroethane) balances solubility and reaction efficiency.

- The reaction avoids hazardous hydrogen gas and heavy metals, improving safety and reducing waste.

- The traditional method, while robust, requires careful handling of corrosive and toxic reagents, complicating scale-up and increasing costs.

- Optimization of photocatalytic conditions (light intensity, catalyst loading, oxidant equivalents) can further improve yield and reduce reaction time.

The preparation of tert-butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate has evolved from complex multi-step syntheses involving halogenation, oxidation, coupling, and reduction to more streamlined photocatalytic one-step methods. The photocatalytic approach offers significant advantages in terms of yield, environmental impact, cost, and safety, making it a preferred method for industrial and research applications. Continued research into catalyst design and reaction conditions promises further improvements in efficiency and sustainability.

化学反应分析

Types of Reactions

tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivative compounds .

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable component in drug development pipelines.

Case Study: Neurological Disorders

Research has shown that derivatives of this compound are being explored for their potential to modulate neurotransmitter systems, which could lead to innovative treatments for conditions such as anxiety and depression. For instance, compounds derived from piperazine structures have been documented to exhibit significant activity as serotonin receptor modulators.

Agricultural Chemistry

Building Block for Agrochemicals

In agricultural chemistry, this compound serves as a foundational building block for developing safer and more effective pesticides and herbicides. Its ability to interact with biological systems allows for the design of agrochemicals that minimize environmental impact while maximizing efficacy.

Case Study: Eco-friendly Pesticides

A study highlighted the synthesis of new pesticide formulations using this compound as a core component. These formulations demonstrated reduced toxicity to non-target organisms and improved degradation profiles in soil environments.

Material Science

Advanced Materials Development

The compound is also applied in material science for creating advanced materials such as polymers and coatings. Its chemical properties contribute to enhanced durability and resistance to environmental factors.

Case Study: Polymer Coatings

Research has indicated that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability. For example, coatings developed with this compound showed superior resistance to UV degradation compared to traditional formulations.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed in studies focusing on enzyme inhibitors and receptor binding. This application aids in the discovery of new therapeutic agents targeting various biological pathways.

Case Study: Targeting Enzyme Activity

A notable study investigated the inhibitory effects of derivatives of this compound on specific enzymes involved in metabolic pathways. The findings suggested potential applications in developing treatments for metabolic disorders.

Analytical Chemistry

Reagent in Analytical Techniques

The compound is utilized as a reagent in various analytical techniques, facilitating the detection and quantification of other compounds within complex mixtures.

Case Study: Chromatographic Applications

In chromatography, this compound has been used to improve separation efficiency and resolution of target analytes, demonstrating its utility in both qualitative and quantitative analysis.

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis for neurological disorders | Modulation of neurotransmitter systems |

| Agricultural Chemistry | Building block for eco-friendly pesticides | Reduced toxicity and improved degradation profiles |

| Material Science | Development of advanced polymers and coatings | Enhanced mechanical properties and UV resistance |

| Biochemical Research | Studies on enzyme inhibitors and receptor binding | Potential treatments for metabolic disorders |

| Analytical Chemistry | Reagent in chromatographic techniques | Improved separation efficiency |

作用机制

The mechanism of action of tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enhance its ability to interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers of Formylpyridine Derivatives

Three positional isomers share the same molecular formula (C₁₅H₂₁N₃O₃) but differ in the formyl group’s position on the pyridine ring:

tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate (Catalog No. 104907)

tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate (Catalog No. 104919)

tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate (Catalog No. 104932)

| Property | 3-Formylpyridin-2-yl (104907) | 4-Formylpyridin-3-yl (104919) | 5-Formylpyridin-3-yl (104932) |

|---|---|---|---|

| Formyl Position | 3-position on pyridin-2-yl | 4-position on pyridin-3-yl | 5-position on pyridin-3-yl |

| Electronic Effects | Electron-withdrawing meta to piperazine | Electron-withdrawing para to piperazine | Electron-withdrawing ortho to piperazine |

| Steric Effects | Moderate steric hindrance | High steric hindrance | Low steric hindrance |

| Reactivity | Favors nucleophilic attack at formyl | Enhanced conjugation with piperazine | Reduced conjugation due to ortho position |

The 4-formylpyridin-3-yl isomer (104919) exhibits unique steric and electronic properties due to the para-substitution of the formyl group relative to the piperazine ring. This arrangement may enhance π-π stacking interactions in biological systems compared to ortho- or meta-substituted analogs .

Functional Group Variations in Piperazine Derivatives

Cyano vs. Formyl Substituents

- tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 5, ): The cyano group is strongly electron-withdrawing, reducing the basicity of the piperazine nitrogen compared to the formyl-substituted analog. Limited capacity for nucleophilic addition, unlike the formyl group, which is reactive toward amines or hydrazines .

Nitro/Amino vs. Formyl Substituents

- tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (): Nitro groups are highly electron-withdrawing, decreasing piperazine basicity and altering solubility.

Sulfonyl vs. Formyl Substituents

- Reduced reactivity toward nucleophiles compared to the formyl group .

Heterocyclic and Structural Modifications

Piperidine vs. Pyridine Rings

- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1, ): Piperidine is non-aromatic and more basic than pyridine, altering interactions with biological targets. Similarity score: 0.96, indicating high structural overlap but distinct electronic profiles .

Imidazothiazole and Carbazole Derivatives

Key Research Findings

- Electronic Properties: The 4-formylpyridin-3-yl group in the target compound provides a balance of electron-withdrawing effects and reactivity, distinguishing it from cyano- or nitro-substituted analogs .

- Biological Interactions : The formyl group’s ability to form Schiff bases enhances its utility in drug discovery, unlike sulfonyl or piperidine-based derivatives .

- Crystallographic Analysis : Tools like SHELX () and Mercury () can elucidate hydrogen-bonding patterns and packing motifs, critical for optimizing solubility and crystal engineering .

生物活性

tert-Butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic implications.

- Chemical Formula : C14H18N2O3

- Molecular Weight : 262.30 g/mol

- CAS Number : Not specifically listed in the sources but is related to similar compounds.

The biological activity of this compound appears to be linked to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. The compound is structurally related to known anticancer agents, suggesting it may exhibit similar pharmacological properties.

Key Mechanisms:

- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of piperazine, including this compound, can inhibit cell proliferation in various cancer cell lines.

- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Targeting Specific Receptors : Similar compounds have shown affinity for certain receptors involved in tumor growth and metastasis.

Biological Activity Data

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Inhibits proliferation in breast cancer cells | |

| Cytotoxicity | Induces apoptosis in leukemia cell lines | |

| Enzyme Inhibition | Potential inhibition of kinases |

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the efficacy of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Study 2: Mechanistic Insights

Another study focused on the mechanistic aspects of the compound's action. It was found that treatment with the compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(4-formylpyridin-3-yl)piperazine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Piperazine is Boc-protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., K₂CO₃ in DMF or THF) to form tert-butyl piperazine-1-carboxylate .

- Step 2 : The Boc-protected piperazine undergoes coupling with 4-formylpyridin-3-yl derivatives. A Suzuki-Miyaura cross-coupling may be employed using Pd catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives of pyridine in a dioxane/water mixture at 60–100°C .

- Critical Note : Reaction yields (70–91%) depend on solvent polarity, catalyst loading, and purification methods (e.g., silica gel chromatography with ethyl acetate/hexane gradients) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm the presence of characteristic peaks (e.g., tert-butyl group at ~1.46 ppm, formyl proton at ~9.8 ppm) .

- LCMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 372.2) and assess purity (>95%) .

- X-Ray Crystallography : Used to resolve ambiguities in stereochemistry or regiochemistry, particularly for intermediates (e.g., triclinic crystal system with a = 6.0568 Å, b = 12.0047 Å) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (no acute toxicity data available) .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, dioxane) .

- Spill Management : Neutralize acidic/basic residues with appropriate buffers and adsorb solids using silica-based materials .

Advanced Research Questions

Q. How does the formyl group influence the reactivity of this compound in further derivatizations?

- Methodological Answer :

- Nucleophilic Additions : The aldehyde reacts with amines (e.g., hydrazines) to form hydrazones, useful in click chemistry or Schiff base formation. Optimize pH (6–8) and solvent (MeOH/EtOH) to suppress side reactions .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the formyl group to a hydroxymethyl group, altering solubility and bioactivity .

- Data Contradiction : While LiAlH₄ effectively reduces aldehydes, it may over-reduce ester groups; NaBH₄ in MeOH is selective but requires longer reaction times .

Q. What computational tools are used to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) using crystal structures from the PDB. The formyl group may hydrogen-bond to catalytic lysine residues .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in cross-coupling reactions. Basis sets like B3LYP/6-31G* are standard .

- MD Simulations : Evaluate stability in aqueous vs. lipid environments (e.g., GROMACS with CHARMM36 force field) .

Q. How do steric effects from the tert-butyl group impact synthetic scalability?

- Methodological Answer :

- Steric Hindrance : The bulky tert-butyl group slows nucleophilic attacks on the piperazine ring, requiring elevated temperatures (80–110°C) for substitutions .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate Boc deprotection. Switch to dichloromethane (DCM) with TFA for cleaner deprotection .

- Case Study : A scale-up to 50 mmol (70% yield) used refluxing dioxane with excess K₂CO₃ (3 equiv) and extended reaction time (24 hr) .

Contradictions and Resolutions

- Yield Variability in Coupling Reactions : reports 80% yield under reflux (1.5 hr), while achieved 91% with microwave heating (3 hr). Resolution: Microwave irradiation enhances reaction efficiency by reducing thermal degradation .

- Safety Data Gaps : No explicit toxicity data exists for this compound. Resolution: Apply ALARA principles and reference structurally similar piperazine derivatives for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。